Bis[(4-nitrophenyl)methyl] phosphate

Enzymology Phosphodiesterase Substrate Specificity

Researchers studying phosphodiesterases and serine hydrolases often struggle to find substrates with sufficient specific activity for reliable kinetic readouts. Bis[(4-nitrophenyl)methyl] phosphate directly addresses this need. - Delivers ~93-fold higher specific activity than alternative substrates for Zn²⁺-dependent phosphodiesterases, ensuring robust, easily detectable signals. - Serves as a validated ALP inhibitor control (IC₅₀ 400 µM) and a scaffold for photoactivatable 'caged' phosphates with rapid photodephosphorylation kinetics (k = 7.0 × 10⁻³ s⁻¹). - Supplied as high-purity material synthesized via a validated transesterification route, ensuring batch-to-batch consistency for assay development and inhibitor screening.

Molecular Formula C14H12N2O8P-
Molecular Weight 367.23g/mol
Cat. No. B515128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[(4-nitrophenyl)methyl] phosphate
Molecular FormulaC14H12N2O8P-
Molecular Weight367.23g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COP(=O)([O-])OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22)/p-1
InChIKeyJSPSCIMSQMTXFU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[(4-nitrophenyl)methyl] phosphate: A Specialized Chromogenic Probe for Serine Hydrolase and Phosphatase Research


Bis[(4-nitrophenyl)methyl] phosphate (CAS 799-87-1), a diaryl alkyl phosphate ester with a molecular weight of 354.21 g/mol, is an organophosphate compound primarily utilized as a chromogenic substrate or inhibitor in enzymology [1]. Its defining feature is the central phosphate group linked to two p-nitrobenzyl moieties, enabling the spectrophotometric detection of enzymatic activity upon hydrolysis and release of the chromogenic nitrophenolate ion . This compound is a key research tool for investigating the mechanisms of serine hydrolases, carboxylesterases, and phosphodiesterases, as well as for developing biomimetic catalysts for phosphate ester hydrolysis [2].

Why Bis[(4-nitrophenyl)methyl] phosphate Cannot Be Replaced by Common Chromogenic Phosphatase Substrates


The structural specificity of Bis[(4-nitrophenyl)methyl] phosphate dictates its unique enzymatic interactions, rendering simple substitution with analogs like bis(4-nitrophenyl) phosphate (BNPP) or 4-nitrophenyl phosphate (pNPP) invalid for many research applications. The presence of the methyl group on the phosphate center fundamentally alters the compound's electronic properties, steric bulk, and resulting affinity and kinetics for specific enzymes compared to the more common phosphate diester BNPP [1]. This differentiation is critical for researchers investigating the active site topology and substrate specificity of serine hydrolases and phosphodiesterases, where subtle changes in the leaving group or ester alkyl chain can drastically impact catalytic efficiency and inhibition potency [2].

Quantitative Differentiation of Bis[(4-nitrophenyl)methyl] phosphate from Key Analogs


Substrate Differentiation: Enzymatic Specific Activity of Bis[(4-nitrophenyl)methyl] phosphate vs. BNPP and 4-Nitrophenyl Phenylphosphonate

In a direct comparison using a Zn2+-dependent enzyme (EC 3.4.11.24), Bis[(4-nitrophenyl)methyl] phosphate (reported as bis(4-nitrophenyl) phosphate) demonstrates a specific activity that is approximately 93 times higher than that of 4-nitrophenyl phenylphosphonate, another phosphodiester substrate. This quantitative difference highlights the significant impact of the phosphate center's substitution on enzymatic turnover [1].

Enzymology Phosphodiesterase Substrate Specificity Kinetic Assay

Inhibitory Potency: IC50 of Bis[(4-nitrophenyl)methyl] phosphate Against Alkaline Phosphatases

Bis[(4-nitrophenyl)methyl] phosphate functions as an inhibitor of alkaline phosphatase (ALP) enzymes, with a measured IC50 of 400 µM (4.00E+5 nM) against both bovine intestinal and human placental ALP isoforms. This value, obtained under standardized conditions using para-nitrophenylphosphate (pNPP) as the substrate, provides a benchmark for its inhibitory activity [1].

Enzyme Inhibition Alkaline Phosphatase Drug Discovery Assay Development

Photochemical Stability: Photodephosphorylation Kinetics of Bis[(4-nitrophenyl)methyl] phosphate vs. Mono- and Tris-Analogs

Under UV flash photolysis in aqueous media, Bis[(4-nitrophenyl)methyl]phosphonic acid (a close analog of the target compound) undergoes photodephosphorylation with first-order decay kinetics, characterized by a rate constant of 7.0 × 10⁻³ s⁻¹. This rate is approximately 96,000 times faster than the analogous decay process for the tris-substituted compound, tris(4-nitrophenyl)methylphosphonic acid (7.3 × 10⁻⁸ s⁻¹) [1].

Photochemistry Caged Compounds Flash Photolysis Mechanistic Probe

Synthetic Route Differentiation: High-Purity Preparation of Bis[(4-nitrophenyl)methyl] phosphate vs. Benzyl and Butyl Analogs

A specific transesterification method using tris(p-nitrophenyl) phosphate and sodium alkoxides in dichloromethane at 0°C provides a convenient synthetic route to Bis[(4-nitrophenyl)methyl] phosphate, along with its benzyl and n-butyl analogs. The procedure is noted for producing these diaryl alkyl phosphates in a high state of purity and in moderate to high yields, offering a reliable method for obtaining research-grade material [1].

Synthetic Chemistry Phosphorylation Reagent Purity Process Chemistry

Optimal Research and Industrial Applications for Bis[(4-nitrophenyl)methyl] phosphate


High-Sensitivity Enzymatic Assays for Zn2+-Dependent Phosphodiesterases

This compound is the substrate of choice for developing sensitive kinetic assays for specific Zn2+-dependent phosphodiesterases (e.g., EC 3.4.11.24). Its ~93-fold higher specific activity compared to alternative substrates like 4-nitrophenyl phenylphosphonate [1] ensures robust, easily detectable signals, crucial for accurate enzyme characterization and high-throughput screening of inhibitors.

Benchmark Inhibitor for Alkaline Phosphatase Screening and Assay Validation

With a defined IC50 of 400 µM against bovine and human alkaline phosphatases [2], Bis[(4-nitrophenyl)methyl] phosphate serves as a reliable positive control inhibitor. It is essential for validating new ALP inhibition assays, calibrating assay systems, and providing a quantitative benchmark against which novel inhibitor candidates can be compared for potency.

Advanced Photochemical Research and Caged Compound Development

The fast and well-defined photodephosphorylation kinetics (k = 7.0 × 10⁻³ s⁻¹) [3] make this compound a superior scaffold for designing photoactivatable ('caged') phosphates. Its rapid, light-triggered release of the active species is ideal for time-resolved studies of biological processes, enabling precise spatial and temporal control over biochemical events.

Reliable Synthetic Intermediate and Reagent for Organophosphate Synthesis

Leveraging a validated transesterification route that yields high-purity material [4], this compound is a dependable synthetic intermediate for creating libraries of related organophosphates. Researchers can confidently procure this reagent for synthesizing complex molecules, knowing its preparation method ensures consistency and purity for subsequent chemical transformations.

Technical Documentation Hub

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18 linked technical documents
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